1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride
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Overview
Description
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential biological and industrial applications. This compound is known for its unique structure, which includes a dimethylpropylamino group attached to a propanol backbone, and is often used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylpropylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces secondary or tertiary amines .
Scientific Research Applications
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor of choline uptake.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of choline uptake, which can affect neurotransmitter synthesis and release. This inhibition is achieved through the compound’s binding to choline transporters, thereby blocking the transport of choline into cells .
Comparison with Similar Compounds
Similar Compounds
1-Dimethylamino-2-propanol: This compound shares a similar structure but lacks the dimethylpropyl group.
2-Dimethylaminoethanol: Another similar compound with a shorter carbon chain.
3-Dimethylamino-1-propanol: Similar in structure but with different functional groups.
Uniqueness
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit choline uptake sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
1-(2,2-dimethylpropylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(10)5-9-6-8(2,3)4;/h7,9-10H,5-6H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOUKJORMNVQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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